molecular formula C24H30O4S B12635838 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] CAS No. 920281-39-6

1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]

Cat. No.: B12635838
CAS No.: 920281-39-6
M. Wt: 414.6 g/mol
InChI Key: HTOFCEDRHDTHCZ-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is an organic compound characterized by its unique structure, which includes a sulfonyl group bridging two benzene rings, each substituted with prop-1-en-1-yl and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] follows similar steps but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves its interaction with molecular targets and pathways:

Properties

CAS No.

920281-39-6

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

IUPAC Name

2-prop-1-enyl-4-(3-prop-1-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene

InChI

InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3

InChI Key

HTOFCEDRHDTHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)C=CC)C=CC

Origin of Product

United States

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